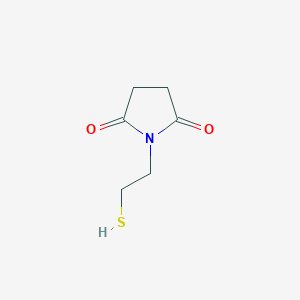










|
REACTION_CXSMILES
|
C1(=O)OC(=O)CC1.[SH:8][CH2:9][CH2:10][NH:11][C:12](=[O:18])[CH2:13][CH2:14][C:15]([OH:17])=O.NCCS.NCCSSCCN>O>[SH:8][CH2:9][CH2:10][N:11]1[C:12](=[O:18])[CH2:13][CH2:14][C:15]1=[O:17]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SCCNC(CCC(=O)O)=O
|
|
Name
|
sulfonic acid
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCS
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCSSCCN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the cyclization reaction
|
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
7 g of crude product are obtained
|
|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
having reacted
|
|
Type
|
CUSTOM
|
|
Details
|
is removed by filtration
|
|
Type
|
ADDITION
|
|
Details
|
there are added to the stirred filtrate, 10 g of sulfonic resin and 3 g of zinc powder
|
|
Type
|
FILTRATION
|
|
Details
|
After 3 hours the mixture is filtered
|
|
Duration
|
3 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SCCN1C(CCC1=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |